molecular formula C18H13NO4 B7750596 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile

Cat. No.: B7750596
M. Wt: 307.3 g/mol
InChI Key: KQQUOFALUUSDNN-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group and an acetonitrile moiety attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile typically involves a multi-step process. One common method includes the condensation of 4-methoxyphenylglyoxal with 3-cyano-4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then subjected to further cyclization and oxidation steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, chroman-4-one derivatives, and various substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the acetonitrile moiety but shares the chromen-4-one core.

    4-Methoxyphenylacetonitrile: Contains the methoxyphenyl and acetonitrile groups but lacks the chromen-4-one core.

    2-(4-Methoxyphenyl)-3H-chromen-4-one: Similar structure but with different substitution patterns on the chromen-4-one core.

Uniqueness

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile is unique due to the presence of both the methoxyphenyl and acetonitrile groups attached to the chromen-4-one core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-21-13-8-6-12(7-9-13)17-18(22-11-10-19)16(20)14-4-2-3-5-15(14)23-17/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQUOFALUUSDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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